

Introduction: A Key Fluorinated Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-(3,5-Difluorophenyl)-2-methylpropanenitrile*

Cat. No.: *B13606704*

[Get Quote](#)

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is a specialized aromatic nitrile that serves as a critical building block in medicinal chemistry and drug development. Its structure is characterized by a propanenitrile core with a gem-dimethyl substitution at the alpha position and a synthetically valuable 3,5-difluorophenyl moiety. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics are highly sought after in the design of novel therapeutic agents, as fluorine incorporation can enhance target binding affinity, improve bioavailability, and block sites of oxidative metabolism.[2][3]

The nitrile group itself is a versatile functional handle, serving either as a key pharmacophore or as a precursor for conversion into other essential groups like primary amines, amides, or carboxylic acids.[1][4] This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, its applications in pharmaceutical research, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Profile

While a specific CAS Number for **2-(3,5-Difluorophenyl)-2-methylpropanenitrile** is not readily available in major public databases, its properties can be reliably inferred from structurally related analogs and foundational chemical principles.

Property	Value / Description	Source / Rationale
Molecular Formula	C ₁₀ H ₉ F ₂ N	Based on structure
Molecular Weight	181.18 g/mol	Calculated from formula[5]
IUPAC Name	2-(3,5-difluorophenyl)-2-methylpropanenitrile	Standard nomenclature
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.	Inferred from similar compounds like 2-(4-Fluorophenyl)-2-methylpropanenitrile (liquid) and 2-(3-Bromophenyl)-2-methylpropanenitrile (liquid).[6]
Solubility	Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, DMF). Insoluble in water.	General property of non-polar organic nitriles.

Predicted Spectroscopic Data

Definitive experimental spectra for this specific isomer are not publicly available. However, the expected NMR and IR signatures can be predicted based on its molecular structure, providing a powerful tool for characterization during synthesis.

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple.
 - Methyl Protons (6H): A singlet peak around δ 1.7-1.9 ppm. The gem-dimethyl groups are chemically equivalent and have no adjacent protons to couple with.
 - Aromatic Protons (3H): The aromatic region (δ 7.0-7.5 ppm) will show two signals. One signal will be a triplet, corresponding to the proton at the C4 position, coupled to the two equivalent fluorine atoms. The other signal will be a doublet of doublets (or a complex multiplet), corresponding to the two equivalent protons at the C2 and C6 positions, coupled to the C4 proton and the fluorine atoms.

- ^{13}C NMR: The carbon spectrum will be characterized by distinct signals and carbon-fluorine coupling.
 - Nitrile Carbon ($-\text{C}\equiv\text{N}$): A signal in the range of δ 120-125 ppm.
 - Quaternary Carbon ($\text{C}(\text{CH}_3)_2$): A signal around δ 35-45 ppm.
 - Methyl Carbons ($-\text{CH}_3$): A signal in the aliphatic region, δ 25-30 ppm.
 - Aromatic Carbons: Four distinct signals are expected, with characteristic C-F coupling constants (J-coupling) that are invaluable for structural confirmation.[7]
- FT-IR: The infrared spectrum will provide clear evidence of the key functional groups.
 - Nitrile Stretch ($\text{C}\equiv\text{N}$): A sharp, medium-intensity absorption band around $2240\text{-}2260\text{ cm}^{-1}$.
 - C-F Stretch: Strong absorption bands in the fingerprint region, typically between $1100\text{-}1350\text{ cm}^{-1}$.
 - Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Signals just below 3000 cm^{-1} .

Synthesis Protocol: Nucleophilic Cyanation of 3',5'-Difluoroacetophenone

The most direct and reliable synthesis route is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3',5'-difluoroacetophenone, followed by dehydration. The following protocol is a robust, self-validating system adapted from well-established methodologies for cyanohydrin formation and subsequent conversion.[8][9][10]

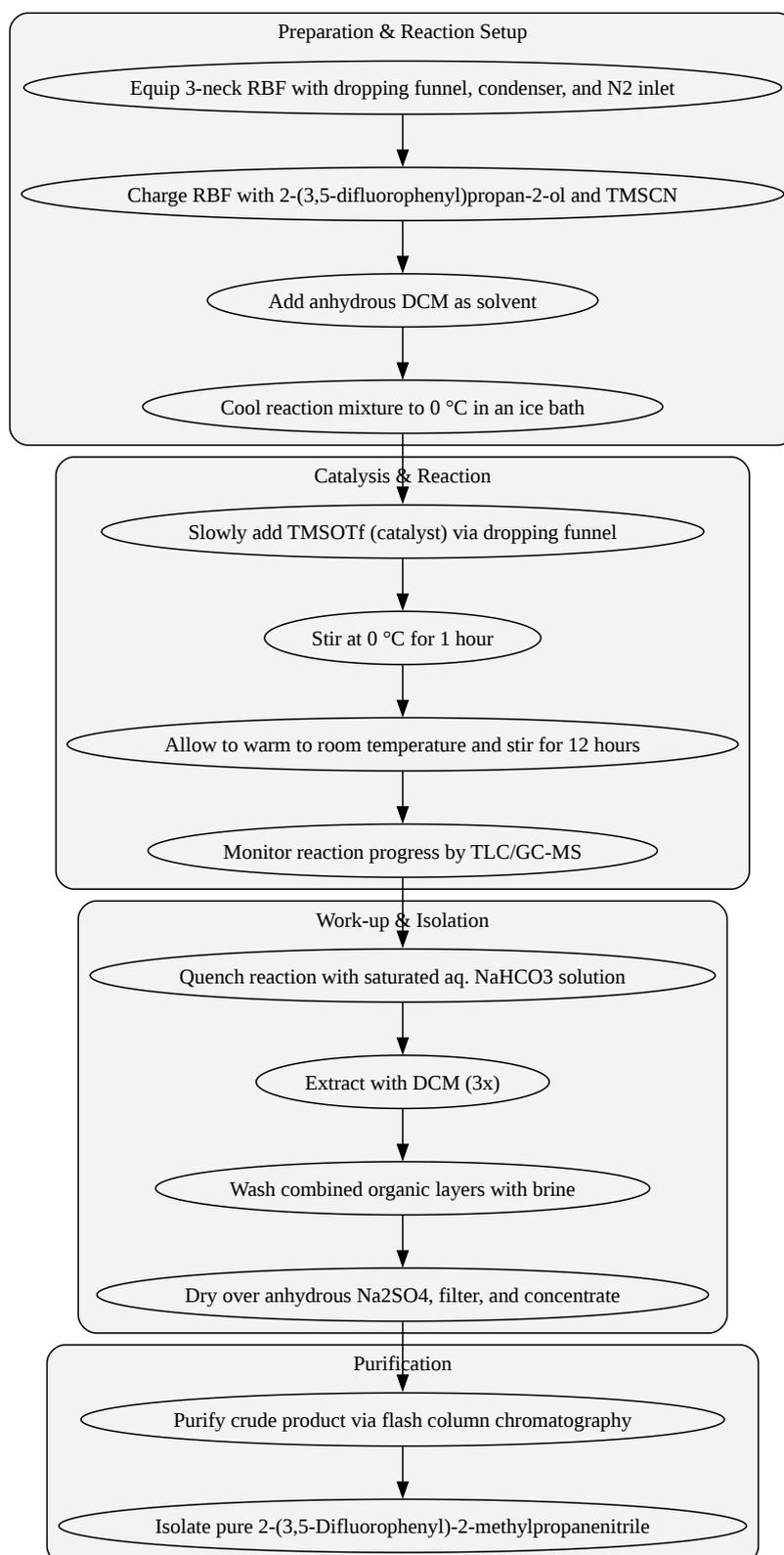
Reaction Principle

The core of this synthesis is the nucleophilic attack by the cyanide ion ($:\text{CN}^-$) on the electrophilic carbonyl carbon of the ketone.[11][12] The ketone's planar carbonyl group is susceptible to attack from either face. The resulting tetrahedral alkoxide intermediate is then protonated to form a stable cyanohydrin. While not detailed in this specific protocol,

subsequent dehydration (often under acidic or basic conditions) would yield the target nitrile, though modern variants often achieve this transformation in a more direct fashion or the cyanohydrin itself is the intermediate of interest. For the purpose of creating the propanenitrile structure, a more direct route involving a precursor with the gem-dimethyl group is necessary. A more accurate precursor would be 2-(3,5-difluorophenyl)propan-2-ol, which can be subjected to nucleophilic substitution with a cyanide source.

A highly effective method involves the reaction of a tertiary alcohol with a cyanide source under acidic conditions.

Workflow Diagram: Synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile



[Click to download full resolution via product page](#)

Caption: Impact of the difluorophenyl group in drug design.

- **Metabolic Stability:** The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. The 3,5-substitution pattern provides a "metabolic shield" for the aromatic ring, preventing hydroxylation, a common deactivation pathway for drug candidates. [2]
- **Enhanced Binding Affinity:** Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's active site, potentially increasing the potency and selectivity of a drug. [3]
- **Lipophilicity and Bioavailability:** The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. [1]

The Nitrile as a Versatile Pharmacophore

The nitrile group is no longer seen merely as a synthetic intermediate but as a valuable pharmacophore. It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of indications. [13] Its linear geometry and electronic properties allow it to occupy tight binding pockets and form key interactions with target proteins. [13] This compound is therefore a valuable building block for synthesizing inhibitors for targets like kinases and central nervous system (CNS) proteins. [2]

Safety, Handling, and Storage

As a nitrile-containing compound, **2-(3,5-Difluorophenyl)-2-methylpropanenitrile** must be handled with appropriate precautions in a controlled laboratory setting. While a specific SDS is not available, the safety profile can be extrapolated from related compounds like 2-(3,5-Difluorophenyl)acetonitrile. [14]

Hazard Identification and Personal Protective Equipment (GHS)

- **Classification:** Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [14][15][16]* **Pictograms:**
 - GHS07 (Exclamation Mark)
 - GHS06 (Skull and Crossbones) may also be applicable depending on toxicity data.
- **Personal Protective Equipment (PPE):**

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][17] Ensure eyewash stations and safety showers are readily accessible. [14] * Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][16] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator. [14]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. [18] Do not breathe vapors or mist. [14] Wash hands thoroughly after handling. [15][18] Keep away from heat, sparks, and open flames. [15][18] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][17] Store locked up. [14]

References

- 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | C10H9F2N | CID 55264652 - PubChem. URL: [\[Link\]](#)
- 2-(2,6-difluorophenyl)-2-methylpropanenitrile - MySkinRecipes. URL: [\[Link\]](#)
- Rhodium-Catalyzed Regioselective 3-Fluoroallylic Cyanation. URL: [\[Link\]](#)
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. URL: [\[Link\]](#)
- The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. URL: [\[Link\]](#)
- 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrvc. URL: [\[Link\]](#)
- 2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). URL: [\[Link\]](#)
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL: [\[Link\]](#)
- Nucleophilic addition of hydrogen cyanide. URL: [\[Link\]](#)

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. URL: [\[Link\]](#)
- The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. URL: [\[Link\]](#)
- nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. URL: [\[Link\]](#)
- Synthesis of 4-(2,2-Difluorovinyl)benzotrile through a Wittig-type Olefination of 4-Formylbenzotrile - Organic Syntheses. URL: [\[Link\]](#)
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. URL: [\[Link\]](#)
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. URL: [\[Link\]](#)
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF₂OMe Containing Amines - ChemRxiv. URL: [\[Link\]](#)
- nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses. URL: [\[Link\]](#)
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆] - ResearchGate. URL: [\[Link\]](#)
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC. URL: [\[Link\]](#)
- Carbonyls with HCN: Addition Mechanism (13.4.3) | OCR A-Level Chemistry Notes | TutorChase. URL: [\[Link\]](#)
- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfonyl fluoride (SO₂F₂) - Beilstein Journals. URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-\(3,5-Difluorophenyl\)propanenitrile|CAS 1260783-34-3 \[benchchem.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. chemrxiv.org \[chemrxiv.org\]](#)
- [4. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride \(SO₂F₂\) \[beilstein-journals.org\]](#)
- [5. 2-\(2,6-difluorophenyl\)-2-methylpropanenitrile \[myskinrecipes.com\]](#)
- [6. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [7. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [8. science-revision.co.uk \[science-revision.co.uk\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. chemguide.co.uk \[chemguide.co.uk\]](#)
- [11. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses \[docbrown.info\]](#)
- [12. tutorchase.com \[tutorchase.com\]](#)
- [13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. fishersci.com \[fishersci.com\]](#)
- [15. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [16. pfaltzandbauer.com \[pfaltzandbauer.com\]](#)
- [17. merckmillipore.com \[merckmillipore.com\]](#)
- [18. static.cymitquimica.com \[static.cymitquimica.com\]](#)

- To cite this document: BenchChem. [Introduction: A Key Fluorinated Building Block in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13606704#2-3-5-difluorophenyl-2-methylpropanenitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com